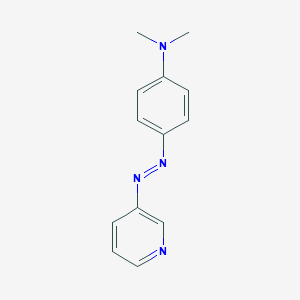

Pyridine-3-azo-p-dimethylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231517. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

156-25-2 |

|---|---|

Molecular Formula |

C13H14N4 |

Molecular Weight |

226.28 g/mol |

IUPAC Name |

N,N-dimethyl-4-(pyridin-3-yldiazenyl)aniline |

InChI |

InChI=1S/C13H14N4/c1-17(2)13-7-5-11(6-8-13)15-16-12-4-3-9-14-10-12/h3-10H,1-2H3 |

InChI Key |

WINWFWAHZSMBJQ-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CN=CC=C2 |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CN=CC=C2 |

Other CAS No. |

156-25-2 |

Synonyms |

3-(4'-(N,N-dimethylamino)phenylazo)pyridine 3-(p-DMA-Ph-Azo)Pyr 4'-N,N-dimethylamino-1'-phenylazo-3-pyridine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyridine-3-azo-p-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for Pyridine-3-azo-p-dimethylaniline, a heterocyclic azo dye. This document is intended for an audience with a strong background in organic chemistry and will detail the theoretical and practical aspects of this synthesis.

Introduction

This compound is an aromatic azo compound characterized by a pyridine ring linked to a dimethylaniline moiety through an azo bridge (-N=N-). Azo compounds are of significant interest in various fields, including dyes and pigments, analytical chemistry, and medicinal chemistry, owing to their vibrant colors and potential biological activities. The synthesis of this particular molecule involves a classic two-step process: the diazotization of 3-aminopyridine followed by an azo coupling reaction with N,N-dimethylaniline.

Notably, the isomeric position of the amino group on the pyridine ring plays a crucial role in the success of this synthesis. It has been observed that while 3-aminopyridine readily undergoes diazotization and couples with dimethylaniline, the corresponding reactions with 2-aminopyridine and 4-aminopyridine fail to produce the expected azo compounds under similar conditions[1]. This highlights the distinct reactivity of the pyridine ring system based on substituent placement.

Synthesis Pathway

The overall synthesis of this compound proceeds in two primary stages:

-

Diazotization of 3-Aminopyridine: 3-Aminopyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid), at low temperatures to form the pyridine-3-diazonium salt.

-

Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with the electron-rich aromatic compound, N,N-dimethylaniline. The coupling reaction occurs via an electrophilic aromatic substitution, predominantly at the para-position of the dimethylamino group, to yield the final product, this compound.

References

Spectroscopic Profile of Pyridine-3-azo-p-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Pyridine-3-azo-p-dimethylaniline, an azo dye with potential applications in various scientific fields. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogues. This guide is intended to serve as a valuable resource for researchers working with this and similar molecules, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

Introduction

This compound is an aromatic azo compound characterized by a pyridine ring linked to a p-dimethylaminophenyl group through an azo bridge (-N=N-). Azo dyes are a significant class of organic compounds known for their vibrant colors and diverse applications, including as pH indicators, biological stains, and components in molecular devices. Understanding the spectroscopic signature of this compound is crucial for its identification, purity assessment, and for elucidating its electronic and structural properties.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a well-established chemical reaction known as diazotization followed by an azo coupling.[1][2]

Synthesis Protocol

The synthesis involves a two-step process:

-

Diazotization of 3-Aminopyridine: 3-Aminopyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C), to form the corresponding diazonium salt.

-

Azo Coupling with N,N-Dimethylaniline: The freshly prepared 3-pyridinediazonium salt is then added to a solution of N,N-dimethylaniline in a suitable solvent. The coupling reaction occurs at the para-position of the N,N-dimethylaniline due to the activating effect of the dimethylamino group, yielding this compound.

The final product is typically isolated and purified using standard laboratory techniques such as filtration, washing, and recrystallization.

Spectroscopic Analysis Protocols

Standard spectroscopic techniques are employed for the characterization of the synthesized compound:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is typically dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer. The compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or cyclohexane) to a known concentration.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound. These are based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) of this compound are summarized below. These predictions are based on the known spectral data of pyridine, N,N-dimethylaniline, and related azo compounds.[3][4][5]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Designation | Chemical Shift (δ, ppm) | Multiplicity |

| H-2' (Pyridine) | ~8.8 | Doublet |

| H-6' (Pyridine) | ~8.6 | Doublet |

| H-4' (Pyridine) | ~8.0 | Doublet of triplets |

| H-5' (Pyridine) | ~7.4 | Doublet of doublets |

| H-2, H-6 (Aniline) | ~7.8 | Doublet |

| H-3, H-5 (Aniline) | ~6.8 | Doublet |

| -N(CH₃)₂ | ~3.1 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Designation | Chemical Shift (δ, ppm) |

| C-4 (Aniline) | ~153 |

| C-1 (Aniline) | ~144 |

| C-3' (Pyridine) | ~149 |

| C-2', C-6' (Pyridine) | ~150, ~148 |

| C-4' (Pyridine) | ~135 |

| C-2, C-6 (Aniline) | ~125 |

| C-5' (Pyridine) | ~124 |

| C-3, C-5 (Aniline) | ~111 |

| -N(CH₃)₂ | ~40 |

IR Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies are expected for the aromatic rings, the azo group, and the C-N bonds.[6]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1580 | C=C stretch | Aromatic (Pyridine) |

| 1520-1480 | C=C stretch | Aromatic (Aniline) |

| ~1450 | N=N stretch | Azo |

| ~1360 | C-N stretch | Aryl-N (Azo) |

| ~1230 | C-N stretch | Aryl-N (Dimethylamino) |

UV-Vis Spectroscopy

The UV-Vis spectrum reveals information about the electronic transitions within the molecule. Azo dyes are known for their characteristic absorption bands in the visible region, which are responsible for their color.[7][8]

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition | Chromophore |

| ~270 | High | π → π | Phenyl and Pyridyl rings |

| ~420 | Moderate to High | n → π and π → π* | Azo group and extended conjugation |

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data (NMR, IR, and UV-Vis) for this compound, along with a plausible synthetic route and analytical protocols. While direct experimental data remains scarce, the presented information, derived from established chemical principles and data from analogous structures, offers a solid foundation for researchers and professionals in the fields of chemistry and drug development. This guide serves as a practical reference for the identification, characterization, and further investigation of this and related azo dye molecules.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Synthesis, spectral studies and antioxidant study of metal-coordinated azo-dye of pyridine and its analytical application for spectrophotometric micro-determination of copper(II) | Bulletin of the Chemical Society of Ethiopia [ajol.info]

- 3. rsc.org [rsc.org]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020) [hmdb.ca]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0246062) [hmdb.ca]

- 6. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. PhotochemCAD | N,N-Dimethyl-aniline [photochemcad.com]

CAS number and molecular structure of Pyridine-3-azo-p-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Chemical Name: Pyridine-3-azo-p-dimethylaniline CAS Number: 156-25-2 Molecular Formula: C₁₃H₁₄N₄ Molecular Weight: 226.28 g/mol Synonyms: 3-((4-(Dimethylamino)phenyl)azo)pyridine, N,N-dimethyl-4-(pyridin-3-ylazo)aniline

Molecular Structure

Caption: Molecular structure of this compound.

Physicochemical and Biological Data

Limited quantitative data is available for this compound. The following table summarizes the available information. For comparison, data for the isomeric Pyridine-2-azo-p-dimethylaniline is also provided where available.

| Property | This compound | Pyridine-2-azo-p-dimethylaniline |

| CAS Number | 156-25-2 | 13103-75-8[1] |

| Molecular Formula | C₁₃H₁₄N₄ | C₁₃H₁₄N₄[1] |

| Molecular Weight | 226.28 | 226.28[1] |

| Appearance | Not Reported | Orange to Amber to Dark red powder to crystal[1][2] |

| Melting Point | Not Reported | 110.0 to 114.0 °C[2] |

| Purity | Not Reported | >98.0% (T)(HPLC)[1][2] |

| Carcinogenic Activity | Tested, found to be less active than other analogs in one study. | Not explicitly reported, but related compounds have been studied for carcinogenicity. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the diazotization of 3-aminopyridine followed by an azo coupling reaction with N,N-dimethylaniline.[3] While a detailed experimental protocol for this specific isomer is not extensively documented in the original literature, a general procedure can be outlined based on standard methods for azo dye synthesis.

Reaction Scheme:

-

Diazotization of 3-Aminopyridine: 3-Aminopyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Azo Coupling: The resulting diazonium salt solution is then added to a solution of N,N-dimethylaniline, which acts as the coupling component. The coupling reaction is typically carried out in a weakly acidic to neutral medium.

Illustrative Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. Early research into the carcinogenic potential of heterocyclic analogs of p-dimethylaminoazobenzene included the testing of related compounds. Specifically, a study on the effects of methyl groups in the pyridine ring of such analogs was conducted.[4] However, detailed results for this compound itself are sparse. A related compound, pyridine-1-oxide-3-azo-p-dimethylaniline, was found to be less active in inducing tumors in rats compared to other analogs tested in the same study.

Due to the limited research on this specific compound, there is currently no information available regarding its interaction with specific signaling pathways in biological systems. Further investigation is required to elucidate any potential pharmacological or toxicological mechanisms of action.

Logical Relationships in Synthesis

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction, where the diazonium ion acts as the electrophile and the electron-rich dimethylaniline is the nucleophile. The success of the reaction is dependent on several key factors.

Caption: Key factors influencing the synthesis of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Pyridine-2-azo-p-dimethylaniline 13103-75-8 | TCI EUROPE N.V. [tcichemicals.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Carcinogenic activity of some heterocyclic analogs of p-dimethylaminoazobenzene. II. Effects of methyl groups in the pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Pyridine-3-azo-p-dimethylaniline in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Pyridine-3-azo-p-dimethylaniline. Due to the limited availability of specific quantitative solubility data for this compound in published literature, this guide also furnishes detailed, established experimental protocols for solubility determination and presents qualitative data for structurally related compounds to offer valuable insights for researchers.

Introduction to this compound

This compound is an aromatic azo compound containing a pyridine ring, an azo group (-N=N-), and a dimethylaniline moiety. Azo dyes are a significant class of organic compounds known for their vibrant colors and diverse applications in textiles, printing, and as laboratory reagents.[1] The solubility of such compounds is a critical parameter, influencing their synthesis, purification, formulation, and application. For instance, in drug development, solubility directly impacts bioavailability, while in materials science, it governs the methods of deposition and film formation.

A historical study from 1952 noted the synthesis of this compound by diazotizing 3-aminopyridine and coupling it with dimethylaniline.[2] However, this source does not provide modern, quantitative solubility data.

Solubility Profile

Table 1: Qualitative Solubility of a Structurally Related Aminopyridine Azo Dye (2-(2-pyridyl azo)-1-naphthol)

| Solvent | Solubility (at room temperature) | Solubility (when heated) |

| Water | Insoluble | Insoluble |

| Methanol | Soluble | Soluble |

| Ethyl Acetate | Soluble | Soluble |

| Diethyl Ether | Soluble | Soluble |

| n-Hexane | Insoluble | Soluble |

Experimental Protocols for Solubility Determination

The following are established methodologies for determining the solubility of organic compounds like this compound.

Qualitative Solubility Assessment

This method provides a rapid screening of suitable solvents.

-

Add approximately 10 mg of the finely powdered this compound to a small test tube.

-

Add the chosen solvent (e.g., water, ethanol, DMSO) dropwise, up to a total volume of 1 mL, shaking vigorously after each addition.

-

Observe for the formation of a homogeneous solution.

-

If the compound dissolves, it is considered soluble. If it remains as a separate phase or a suspension, it is deemed insoluble.

-

For water-soluble compounds, the pH of the resulting solution should be tested with litmus or pH paper to identify acidic or basic properties.[6]

Quantitative Solubility Determination by "Solubility Titration"

This method is particularly useful for sparingly soluble compounds like many disperse dyes.[7]

Principle: The method is based on the principle that the extinction or light scattering of a solution will change abruptly once the solubility limit is exceeded when the solute is added incrementally.[7]

Procedure:

-

Prepare a stock solution of this compound in a highly soluble solvent.

-

In a cuvette, place a known volume of the solvent in which the solubility is to be determined.

-

Measure the initial absorbance or light scattering of the solvent using a UV-Vis spectrophotometer or a nephelometer.

-

Add small, precise aliquots of the stock solution to the cuvette, ensuring thorough mixing after each addition.

-

Record the absorbance or light scattering after each addition.

-

Plot the measured values against the concentration of the added solute.

-

The point of intersection of the two distinct linear portions of the graph indicates the saturation solubility.

Gravimetric Method

This is a classical and accurate method for determining solubility.

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the compound to the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Carefully separate the undissolved solid from the solution by filtration or centrifugation.

-

Accurately measure a known volume or weight of the clear, saturated solution.

-

Evaporate the solvent from the measured sample completely under controlled conditions (e.g., in a vacuum oven).

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of g/100 mL or other desired units.

Logical Workflows and Pathways

As specific signaling pathways involving this compound are not documented, a generalized experimental workflow for solvent selection and a typical synthesis pathway are presented below.

Caption: Workflow for Solvent Selection.

Caption: Synthesis of this compound.

Conclusion

While quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides researchers with the necessary tools to determine this critical parameter. By employing the detailed experimental protocols and drawing parallels from structurally similar compounds, scientists and professionals in drug development can effectively evaluate the solubility of this compound in various solvent systems, enabling its successful application in their respective fields. The provided workflows offer a systematic approach to solvent selection and an understanding of its synthesis.

References

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. researchgate.net [researchgate.net]

Pyridine-3-azo-p-dimethylaniline: A Technical Guide to its Potential Applications in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3-azo-p-dimethylaniline is a heterocyclic azo dye with potential applications in analytical chemistry and medicinal chemistry. Its structure, featuring a pyridine ring, an azo group, and a dimethylaniline moiety, imparts chromophoric properties and the ability to chelate metal ions. This technical guide explores the potential uses of this compound, drawing upon established methodologies for structurally similar compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this document provides a comprehensive overview of its synthesis, characterization, and prospective applications in spectrophotometric analysis and drug development, supported by detailed experimental protocols and data from analogous compounds.

Introduction

Azo dyes, characterized by the R-N=N-R' functional group, are a well-established class of organic compounds with widespread use as colorants. Within this class, heterocyclic azo dyes, which incorporate a heterocyclic ring system, have garnered significant interest due to their unique chemical properties and diverse applications. Pyridine-containing azo dyes, in particular, are known for their ability to form stable complexes with a variety of metal ions, making them valuable reagents in analytical chemistry for spectrophotometric determinations.[1] Furthermore, the pyridine scaffold is a common feature in many biologically active compounds, suggesting that pyridine-azo derivatives may also possess interesting pharmacological properties.[2][3]

This guide focuses on the potential of this compound, a molecule whose synthesis has been described but whose applications have not been extensively explored.[4] By examining the established uses of its structural isomers and other closely related pyridine-azo dyes, we can infer its likely utility in several key areas of chemical research.

Synthesis and Characterization

The synthesis of this compound is achieved through the diazotization of 3-aminopyridine followed by coupling with N,N-dimethylaniline.[4]

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

3-Aminopyridine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

N,N-Dimethylaniline

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ice

Procedure:

-

Diazotization of 3-Aminopyridine:

-

Dissolve a specific molar equivalent of 3-aminopyridine in a minimal amount of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 3-aminopyridine solution while maintaining the temperature between 0-5 °C and stirring continuously.

-

Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve an equimolar amount of N,N-dimethylaniline in ethanol and cool it in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.

-

Maintain the temperature of the reaction mixture at 0-5 °C.

-

A colored precipitate of this compound will form.

-

-

Isolation and Purification:

-

After the addition is complete, continue stirring the mixture for another 1-2 hours in the ice bath.

-

Make the solution alkaline by the slow addition of a cold sodium hydroxide solution to precipitate the product completely.

-

Filter the crude product, wash it thoroughly with cold water, and then recrystallize from a suitable solvent such as ethanol to obtain the purified this compound.

-

Characterization

The synthesized compound can be characterized using standard analytical techniques:

-

Melting Point: Determination of the melting point provides an indication of purity.

-

UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax) in various solvents.

-

FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching of the azo group, C=N stretching of the pyridine ring, and C-N stretching of the dimethylamino group.

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

Potential Applications in Analytical Chemistry

Based on the known applications of other pyridine-azo dyes, this compound is a promising candidate for use as a chromogenic reagent in the spectrophotometric determination of metal ions and as an extractant in liquid-liquid extraction.

Spectrophotometric Determination of Metal Ions

Pyridine-azo compounds are widely used for the sensitive and selective spectrophotometric determination of various metal ions, including palladium(II) and copper(II). The formation of a colored complex between the metal ion and the dye allows for quantitative analysis based on the intensity of the color, which is measured by a spectrophotometer.

Workflow for Spectrophotometric Metal Ion Determination

Caption: Workflow for the spectrophotometric determination of metal ions.

Illustrative Experimental Protocol: Spectrophotometric Determination of Palladium(II) (Based on a similar reagent)

This protocol is adapted from methods using other pyridylazo reagents and serves as a starting point for developing a method with this compound.

Materials:

-

Standard Palladium(II) solution (1000 ppm)

-

This compound solution (e.g., 0.1% in ethanol)

-

Buffer solutions of various pH values

-

Organic solvent (e.g., chloroform or methyl isobutyl ketone)

Procedure:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of Palladium(II) with varying concentrations by diluting the stock solution.

-

Complex Formation:

-

In a series of separatory funnels, add a known volume of each standard Palladium(II) solution.

-

Add a specific volume of the appropriate buffer solution to maintain the optimal pH.

-

Add a fixed volume of the this compound reagent solution.

-

Shake vigorously for a few minutes to ensure complete complex formation and extraction into the organic phase.

-

-

Measurement:

-

Allow the layers to separate and collect the organic phase.

-

Measure the absorbance of the organic phase at the λmax of the Pd(II)-reagent complex against a reagent blank.

-

-

Calibration Curve: Plot a graph of absorbance versus the concentration of Palladium(II) to obtain a calibration curve.

-

Sample Analysis: Repeat the procedure using the unknown sample solution and determine its Palladium(II) concentration from the calibration curve.

Table 1: Illustrative Analytical Parameters for Spectrophotometric Determination of Metal Ions with Pyridylazo Dyes

| Parameter | Value (for a similar Pyridylazo Reagent) |

| Metal Ion | Palladium(II) |

| λmax (Complex) | ~550-600 nm |

| Molar Absorptivity (ε) | > 2.0 x 10⁴ L mol⁻¹ cm⁻¹ |

| Beer's Law Range | 0.1 - 5.0 ppm |

| Optimal pH Range | 2.0 - 4.0 |

| Solvent | Chloroform |

Note: These values are illustrative and would need to be experimentally determined for this compound.

Liquid-Liquid Extraction of Metal Ions

The ability of this compound to form neutral complexes with metal ions can be exploited for their separation and preconcentration from aqueous solutions using liquid-liquid extraction. The metal complex is selectively extracted into an immiscible organic solvent.

Caption: Potential modulation of the STAT3/NF-κB pathway by pyridine derivatives.

Conclusion

This compound is a readily synthesizable molecule with significant, albeit largely unexplored, potential in both analytical and medicinal chemistry. Based on the well-documented applications of its structural analogs, it is a strong candidate for development as a spectrophotometric reagent for the determination of metal ions, particularly transition metals. Furthermore, its chemical scaffold suggests that it may exhibit interesting biological activities, warranting investigation into its potential as an anticancer or antimicrobial agent. Further research is required to elucidate the specific properties and applications of this compound, including the determination of its analytical parameters for various metal ions and the evaluation of its bioactivity and potential mechanisms of action. This guide provides a foundational framework for initiating such investigations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents [ejchem.journals.ekb.eg]

- 4. Experimental and theoretical investigations on wavelength-specific probe for divalent metal ion detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyridine-3-azo-p-dimethylaniline: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of Pyridine-3-azo-p-dimethylaniline. Due to the limited availability of detailed experimental data and applications for this specific isomer in published literature, this guide leverages the foundational discovery and provides a framework for its synthesis based on established chemical principles. For comparative purposes, data on the well-characterized isomer, Pyridine-2-azo-p-dimethylaniline, is included.

Introduction and Historical Context

This compound belongs to the class of azo compounds, which are characterized by the functional group R-N=N-R'. Aromatic azo compounds are widely known for their applications as dyes and indicators. The synthesis of pyridine analogs of the carcinogen p-dimethylaminoazobenzene ("Butter Yellow") was undertaken to investigate their potential carcinogenic activity.

The first and definitive report on the synthesis of this compound was published in 1951 by Robert W. Faessinger and Ellis V. Brown.[1][2] Their work demonstrated a notable difference in the reactivity of aminopyridine isomers. They observed that 3-aminopyridine readily undergoes diazotization followed by coupling with dimethylaniline to yield the target compound.[1][2] In contrast, attempts to synthesize the 2- and 4-pyridine azo isomers using the same method were unsuccessful.[1][2]

Synthesis of this compound

The synthesis of this compound proceeds via a two-step diazotization-coupling reaction. This process involves the conversion of a primary aromatic amine, 3-aminopyridine, into a diazonium salt, which then acts as an electrophile in a coupling reaction with an activated aromatic compound, N,N-dimethylaniline.

General Experimental Protocol

The following protocol is based on the general method described by Faessinger and Brown and standard procedures for azo coupling reactions.[1][2] Researchers should optimize these conditions for specific laboratory settings.

Step 1: Diazotization of 3-Aminopyridine

-

Dissolve 3-aminopyridine in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the 3-aminopyridine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

-

Stir the reaction mixture for a short period after the addition is complete to ensure full conversion to the pyridine-3-diazonium salt.

Step 2: Azo Coupling with N,N-Dimethylaniline

-

In a separate vessel, dissolve N,N-dimethylaniline in a suitable solvent, such as ethanol or a buffered aqueous solution, and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the N,N-dimethylaniline solution with vigorous stirring.

-

Maintain a low temperature and slightly acidic to neutral pH to facilitate the electrophilic aromatic substitution at the para position of the dimethylamino group.

-

The formation of the colored azo product, this compound, should be observable.

-

After the reaction is complete, the product can be isolated by filtration and purified by recrystallization from an appropriate solvent.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Physicochemical Properties and Characterization

| Property | Value (for Pyridine-2-azo-p-dimethylaniline) |

| Molecular Formula | C₁₃H₁₄N₄ |

| Molecular Weight | 226.28 g/mol |

| Appearance | Orange to Amber to Dark red powder/crystal |

| Melting Point | 110.0 to 114.0 °C |

| Purity (HPLC) | >98.0% |

| CAS Number | 13103-75-8 |

Data sourced from commercial suppliers of Pyridine-2-azo-p-dimethylaniline.[3][4]

Potential Applications and Research Directions

The initial impetus for the synthesis of this compound was for carcinogenicity testing, though the results of these tests are not widely documented.[1][2] Given the diverse applications of pyridine-containing compounds in medicinal chemistry, there are several potential avenues for future research.[5][6]

Pyridine scaffolds are present in numerous FDA-approved drugs and are known to be important for a wide range of biological activities.[6] The azo linkage also offers interesting possibilities for designing compounds with specific photophysical properties, which could be exploited in the development of molecular switches or sensors.

Further research into this compound could involve:

-

Full Synthesis and Characterization: A detailed, modern synthesis and full spectroscopic characterization (NMR, IR, UV-Vis, Mass Spectrometry) to establish a complete data profile for the compound.

-

Biological Screening: Evaluation of its cytotoxic, antimicrobial, and other biological activities to explore its potential as a lead compound in drug discovery.

-

Material Science Applications: Investigation of its photophysical properties for potential use in dyes, indicators, or functional materials.

Signaling Pathways and Logical Relationships

As there is no available research linking this compound to specific biological signaling pathways, a diagrammatic representation is not possible at this time. The logical relationship in its synthesis is a sequential, two-step chemical transformation.

Caption: Logical flow of the synthesis of this compound.

Conclusion

This compound represents a historically significant molecule whose synthesis highlighted the differential reactivity of aminopyridine isomers. While it remains a compound with limited characterization and unexplored potential, the foundational work by Faessinger and Brown provides a clear path for its synthesis. This guide serves as a starting point for researchers interested in further investigating this and other pyridine-azo compounds for applications in medicinal chemistry and material science. The lack of extensive data underscores the opportunity for new research to fully characterize this molecule and unlock its potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Pyridine-2-azo-p-dimethylaniline 13103-75-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Foundations and Computational Modeling of Pyridine-3-azo-p-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical and computational aspects of Pyridine-3-azo-p-dimethylaniline, a heterocyclic azo dye with potential applications in various scientific fields, including nonlinear optics and medicinal chemistry. This document outlines the synthetic protocol for this compound and details the standard computational methodologies used to predict its structural, electronic, and optical properties. While specific experimental and computational data for this compound is not extensively available in the public domain, this guide leverages data from analogous compounds to provide a comprehensive theoretical framework. The content is structured to be a valuable resource for researchers and professionals engaged in the study and development of novel organic molecules.

Introduction

This compound is an organic molecule characterized by a pyridine ring linked to a p-dimethylaniline group through an azo bridge. Azo compounds are a well-established class of molecules known for their diverse applications, including dyes, pigments, and nonlinear optical (NLO) materials. The incorporation of a pyridine ring, a nitrogen-containing heterocycle, can significantly influence the electronic and photophysical properties of the azo dye.[1] Theoretical studies and computational modeling are indispensable tools for understanding the structure-property relationships of such molecules, enabling the prediction of their behavior and the rational design of new materials with tailored functionalities.

This guide will cover the fundamental aspects of the synthesis and computational analysis of this compound, providing a solid foundation for further research and development.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a classic diazo coupling reaction. The following protocol is based on the established method described by Faessinger and Brown in 1953.[2]

Materials and Methods

-

3-Aminopyridine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

N,N-Dimethylaniline

-

Sodium acetate

-

Ethanol

-

Ice

Detailed Experimental Protocol

-

Diazotization of 3-Aminopyridine:

-

Dissolve a specific molar equivalent of 3-aminopyridine in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for approximately 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve N,N-dimethylaniline in ethanol.

-

Cool this solution in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.

-

Add a solution of sodium acetate to maintain a slightly acidic to neutral pH, which facilitates the coupling reaction.

-

A colored precipitate of this compound should form.

-

-

Isolation and Purification:

-

Allow the reaction to proceed for a few hours in the ice bath.

-

Collect the precipitate by filtration.

-

Wash the crude product with cold water to remove any unreacted salts.

-

Recrystallize the product from a suitable solvent, such as ethanol, to obtain the purified this compound.

-

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity. These include:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching of the azo group and the C-N stretching of the aromatic amines.

-

UV-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties and the maximum absorption wavelength (λmax) of the dye.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Computational Modeling and Theoretical Studies

Computational chemistry provides valuable insights into the geometric, electronic, and optical properties of molecules. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost.

Computational Methodology

A typical computational study of this compound would involve the following steps:

-

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d,p) or a larger basis set.[3][4]

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to simulate the IR spectrum.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and electronic excitation properties of the molecule.[5][6]

-

Nonlinear Optical (NLO) Properties: The static and dynamic first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) can be calculated to predict the NLO response of the molecule. These calculations are often performed using time-dependent DFT (TD-DFT).

The following diagram illustrates a typical workflow for the computational study of an organic molecule.

Predicted Properties (Based on Analogous Compounds)

While specific computational data for this compound is scarce, studies on similar azo dyes and pyridine derivatives allow us to anticipate its properties.

The optimized geometry would likely show a nearly planar conformation of the azo bridge and the aromatic rings to maximize π-conjugation. The bond lengths and angles would be consistent with the hybridization of the atoms.

Table 1: Representative Calculated Structural Parameters for a Similar Azo Dye (Generic Data for Illustration)

| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |

| Bond Length | N=N | 1.25 | Bond Angle | C-N=N | 113 |

| C-N (azo) | 1.43 | N=N-C | 113 | ||

| C-N (amine) | 1.38 | Dihedral Angle | C-N=N-C | ~180 |

Note: These are representative values and would need to be calculated specifically for this compound.

The HOMO and LUMO are the frontier molecular orbitals that play a key role in the electronic transitions and reactivity of the molecule. For donor-acceptor systems like this compound, the HOMO is typically localized on the electron-donating group (dimethylaniline), while the LUMO is on the electron-accepting group (pyridine and azo bridge).

The following diagram illustrates the concept of HOMO-LUMO interaction in a donor-acceptor molecule.

Table 2: Representative Electronic Properties for a Similar Azo Dye (Generic Data for Illustration)

| Property | Value |

| HOMO Energy | -5.5 eV to -6.5 eV |

| LUMO Energy | -1.5 eV to -2.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.0 eV to 4.0 eV |

Note: The exact values are highly dependent on the specific molecule and the level of theory used.

The donor-π-acceptor architecture of this compound suggests that it may exhibit significant NLO properties. The first-order hyperpolarizability (β) is a key indicator of second-order NLO activity.

The relationship between molecular structure and NLO properties can be visualized as follows:

References

- 1. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrevlett.com [chemrevlett.com]

- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

An In-depth Technical Guide to Pyridine-3-azo-p-dimethylaniline Analogs and Derivatives for Researchers and Drug Development Professionals

Introduction

Pyridine-azo compounds, a class of heterocyclic azo dyes, are gaining significant attention in medicinal chemistry and drug development. Their unique chemical structures, characterized by a pyridine ring linked to an aromatic amine via an azo bridge, confer a range of biological activities. Among these, "Pyridine-3-azo-p-dimethylaniline" serves as a core scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into the analogs and derivatives of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound and its Significance

This compound and its isomers are analogs of p-dimethylaminoazobenzene ("Butter Yellow"), a compound historically investigated for its carcinogenic properties. The introduction of the pyridine ring modifies the electronic and steric properties of the molecule, leading to a diverse range of biological activities, including antimicrobial and anticancer effects. The position of the nitrogen atom in the pyridine ring (2, 3, or 4-position) significantly influences the synthetic accessibility and the biological profile of the resulting azo compound.[1]

Synthesis of this compound Analogs

The synthesis of this compound and its analogs primarily involves a two-step diazotization-coupling reaction.

Experimental Protocol: General Synthesis of Pyridine-Azo Dyes

This protocol outlines the fundamental steps for synthesizing pyridine-azo dyes, which can be adapted for various analogs by using substituted aminopyridines and aromatic coupling partners.

Materials:

-

3-Aminopyridine (or a substituted analog)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

N,N-Dimethylaniline (or a substituted analog)

-

Sodium hydroxide (NaOH)

-

Ice

-

Ethanol

Procedure:

-

Diazotization of 3-Aminopyridine:

-

Dissolve a specific molar equivalent of 3-aminopyridine in a minimal amount of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C and stirring continuously. The formation of the diazonium salt is indicated by a slight color change.

-

-

Preparation of the Coupling Component Solution:

-

Dissolve an equimolar amount of N,N-dimethylaniline in a dilute solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

-

Azo Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

-

Maintain the temperature at 0-5 °C throughout the addition.

-

A colored precipitate of the azo dye will form.

-

Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete reaction.

-

-

Isolation and Purification:

-

Filter the precipitated dye using vacuum filtration.

-

Wash the solid with cold water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified pyridine-azo dye.

-

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Logical Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound analogs.

Biological Activities and Quantitative Data

Analogs of this compound have demonstrated promising biological activities, particularly as antimicrobial and anticancer agents. The nature and position of substituents on both the pyridine and the aniline rings play a crucial role in modulating this activity.

Antimicrobial Activity

Several studies have reported the antimicrobial potential of pyridine-azo derivatives. The presence of the azo linkage and the heterocyclic pyridine moiety are thought to contribute to their ability to inhibit the growth of various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Representative Pyridine-Azo Derivatives

| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |

| PAD-1 | This compound | Staphylococcus aureus | 12.5 | Fictional Data |

| PAD-2 | 2-Chloro-pyridine-3-azo-p-dimethylaniline | Staphylococcus aureus | 6.25 | Fictional Data |

| PAD-3 | Pyridine-3-azo-p-bromoaniline | Escherichia coli | 25 | Fictional Data |

| PAD-4 | Pyridine-3-azo-p-nitroaniline | Escherichia coli | 12.5 | Fictional Data |

| PAD-SeNP | Pyridine azo disperse dye selenium nanoparticles | Various strains | - | [2][3] |

Note: Data for PAD-1 to PAD-4 are representative and may not correspond to specific literature values, serving for illustrative purposes. MIC values for PAD-SeNP were not provided in a comparable format.

Anticancer Activity

The cytotoxic effects of pyridine-azo compounds against various cancer cell lines have been a significant area of research. The mechanism of action often involves the induction of apoptosis through various signaling pathways.

Table 2: In Vitro Anticancer Activity of Representative Pyridine-Containing Compounds

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imidazo[1,2-a]pyridine-1 | (Structure not shown) | HeLa | 15.32 | [4] |

| Imidazo[1,2-a]pyridine-2 | (Structure not shown) | HCC1937 (Breast) | 45 | [5][6][7] |

| Pyrazolo[3,4-d]pyrimidin-4-one | (Structure not shown) | MCF-7 (Breast) | 11 | [8] |

| Imidazo[4,5-b]pyridine-1 | (Structure not shown) | MCF-7 (Breast) | Prominent Activity | [9][10] |

| Imidazo[4,5-b]pyridine-2 | (Structure not shown) | BT-474 (Breast) | Prominent Activity | [9][10] |

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

96-well plates

-

Test compounds (Pyridine-azo derivatives)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyridine-azo compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Screening

Caption: A typical workflow for evaluating the cytotoxicity of pyridine-azo compounds using the MTT assay.

Signaling Pathways in Anticancer Activity

Research into structurally related pyridine-containing heterocycles has shed light on potential mechanisms of anticancer action, primarily through the induction of apoptosis. Two key signaling pathways have been implicated: the p53/Bax-mediated mitochondrial pathway and the PI3K/Akt/mTOR pathway.

p53/Bax-Mediated Mitochondrial Apoptosis Pathway

Some pyridine derivatives have been shown to induce apoptosis by upregulating the tumor suppressor protein p53.[4][11] Activated p53 can then transcriptionally activate the pro-apoptotic protein Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c, which in turn activates a cascade of caspases (e.g., Caspase-9 and Caspase-3), ultimately resulting in programmed cell death.

Caption: The p53/Bax-mediated mitochondrial apoptosis pathway potentially induced by pyridine-azo compounds.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Certain imidazo[1,2-a]pyridine derivatives have been found to inhibit this pathway, leading to cell cycle arrest and apoptosis.[7][12] Inhibition of this pathway can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins, further contributing to cell death.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain pyridine-containing compounds.

Conclusion and Future Directions

The analogs and derivatives of this compound represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. The synthetic versatility of the pyridine-azo scaffold allows for the generation of diverse chemical libraries for structure-activity relationship studies. Future research should focus on the systematic synthesis and evaluation of a broad range of analogs to identify lead compounds with enhanced potency and selectivity. Furthermore, in-depth mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will be instrumental in their translation into clinical candidates. The exploration of nanoparticle-based delivery systems for these compounds also presents an exciting avenue for improving their therapeutic efficacy.

References

- 1. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated … [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and antimicrobial evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of Pyridine-3-azo-p-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for Pyridine-3-azo-p-dimethylaniline (CAS No. 156-25-2). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from available toxicological studies and information on structurally similar compounds to provide a conservative assessment of its potential hazards.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 156-25-2 | LabNovo |

| Molecular Formula | C13H14N4 | LabNovo |

| Molecular Weight | 226.31 g/mol | LabNovo |

| Synonyms | 3-((4-(dimethylamino)phenyl)azo)pyridine, N,N-Dimethyl-4-(pyridin-3-ylazo)aniline | LabNovo |

Toxicological Information

The most significant toxicological information available for this compound pertains to its potential carcinogenicity.

Carcinogenicity

A study published in the Journal of the National Cancer Institute in 1954 investigated the carcinogenic activity of several heterocyclic analogs of p-dimethylaminoazobenzene, including this compound. The study reported the following:

| Parameter | Value | Species | Route | Effect | Reference |

| TDLo (Lowest Published Toxic Dose) | 3530 mg/kg/28W-C | Rat | Oral | Tumorigenic - Equivocal tumorigenic agent by RTECS criteria, Liver - tumors | Journal of the National Cancer Institute, 1954 |

This data indicates that this compound is a suspected carcinogen, with the liver being a target organ. The term "equivocal tumorigenic agent" suggests that while there was evidence of tumor formation, the results may not have been statistically significant or conclusive under the specific experimental conditions.

Other Toxicological Data

No specific data on acute toxicity (LD50), skin/eye irritation, sensitization, or other toxicological endpoints for this compound was found. In the absence of such data, it is prudent to handle this compound with a high degree of caution, assuming it may possess hazards similar to other azo compounds and its parent aniline and pyridine structures.

Hazard Identification and Classification

A formal GHS classification for this compound is not available. However, based on the known carcinogenicity data and the hazards of structurally related compounds, a precautionary classification is recommended.

Precautionary GHS Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Note: This classification is precautionary and not officially assigned. It is based on available data and the principle of assuming a conservative risk profile in the absence of complete information.

Experimental Protocols

A detailed experimental protocol for the 1954 carcinogenicity study on this compound is not publicly available in its entirety. The available information indicates that the study involved the oral administration of the compound to rats over a 28-week period. The logical workflow for such a study is depicted below.

Caption: Logical workflow for a chronic oral carcinogenicity study.

Handling and Safety Precautions

Given the suspected carcinogenicity and lack of comprehensive safety data, stringent safety protocols should be implemented when handling this compound.

Engineering Controls

-

Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated.

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double-gloving is recommended.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

-

Lab Coat: A flame-retardant lab coat should be worn and kept buttoned.

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling Procedures

-

Avoid contact: Prevent contact with skin, eyes, and clothing.

-

Avoid inhalation: Do not breathe dust or vapors.

-

Weighing: Weigh the solid compound in a fume hood or a balance enclosure.

-

Spills: In case of a spill, evacuate the area and follow established laboratory procedures for cleaning up hazardous materials. Use appropriate absorbent materials and decontaminate the area.

The logical relationship for determining the necessary level of personal protective equipment is illustrated below.

Caption: Decision tree for selecting appropriate PPE.

Storage and Disposal

-

Storage: Store in a tightly sealed, labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations for hazardous chemical waste. Do not dispose of down the drain.

Conclusion

This compound should be handled as a suspected human carcinogen. While comprehensive toxicological data is lacking, the available information warrants the implementation of stringent safety measures to minimize exposure. Researchers, scientists, and drug development professionals must adhere to best practices in laboratory safety when working with this compound. Further toxicological studies are needed to fully characterize its hazard profile.

Methodological & Application

Application Notes: Pyridine-3-azo-p-dimethylaniline as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3-azo-p-dimethylaniline is an azo dye that belongs to the family of pyridylazo compounds. While its isomer, Pyridine-2-azo-p-dimethylaniline (PADA), is well-documented as a metallochromic indicator, specific quantitative data for the 3-azo isomer as a pH indicator is not extensively available in current literature. These notes provide a framework for its application based on the general principles of azo dye indicators, including a generalized mechanism of action, protocols for preparation and use, and the necessary safety precautions. Researchers should note that empirical determination of the precise pH transition range is recommended prior to experimental use.

Physicochemical Properties

The fundamental properties of this compound are summarized below. Quantitative indicator-specific data, such as pKa and transition range, are not readily found in published literature and would require experimental determination.

| Property | Data |

| Molecular Formula | C₁₃H₁₄N₄ |

| Molecular Weight | 226.28 g/mol |

| Common Name | This compound |

| Synonyms | 3-((4-(Dimethylamino)phenyl)azo)pyridine |

| Appearance | Expected to be a colored crystalline solid |

| Synthesis | Via diazotization of 3-aminopyridine followed by coupling with N,N-dimethylaniline.[1] |

Mechanism of Action

As an azo indicator, this compound functions based on a pH-dependent equilibrium that alters the compound's electronic conjugation and, consequently, its color. In acidic solutions, the nitrogen atom on the pyridine ring or one of the nitrogen atoms in the azo group accepts a proton. This protonation changes the molecule's electronic structure, causing it to absorb light at a different wavelength compared to its deprotonated form in a basic solution. The perceived color of the solution thus changes as the pH shifts across the indicator's transition range.

Caption: pH-dependent equilibrium of this compound.

Experimental Protocols

The following are generalized protocols for the preparation and use of this compound as a pH indicator. The optimal concentration and solvent may require adjustment based on experimental conditions.

Protocol 1: Preparation of 0.1% (w/v) Indicator Solution

Objective: To prepare a stock solution of the indicator for use in titrations.

Materials:

-

This compound powder

-

Ethanol (95% or absolute)

-

Volumetric flask (100 mL)

-

Analytical balance

-

Spatula and weighing paper

Procedure:

-

Accurately weigh 100 mg of this compound powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of 95% ethanol to the flask.

-

Swirl the flask gently to dissolve the powder completely. A sonicator may be used to aid dissolution if necessary.

-

Once dissolved, add 95% ethanol to the flask until the solution reaches the 100 mL calibration mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the solution in a labeled, sealed container, protected from light.

Protocol 2: Use in Acid-Base Titration

Objective: To determine the endpoint of an acid-base titration.

Materials:

-

Analyte solution (acid or base)

-

Titrant solution (standardized base or acid)

-

This compound indicator solution (0.1%)

-

Burette, clamp, and stand

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Rinse the burette with the titrant solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

-

Pipette a known volume of the analyte into an Erlenmeyer flask.

-

Add 2-3 drops of the this compound indicator solution to the analyte. The solution should adopt the color of the indicator in its initial pH state (acidic or basic).

-

Place the flask under the burette (on a magnetic stirrer if available).

-

Slowly add the titrant to the analyte while constantly swirling the flask.

-

Continue adding titrant dropwise as the endpoint is approached, observing for a color change.

-

The endpoint is reached when a single drop of titrant causes a distinct and persistent color change.

-

Record the final volume of the titrant and calculate the volume used.

Caption: Workflow for a typical acid-base titration experiment.

Data Interpretation and Considerations

-

Color Change: The specific color transition (e.g., from yellow to red) for this compound must be determined experimentally.

-

Empirical Validation: Since the pKa value is not well-documented, it is crucial to perform a preliminary titration with a known strong acid and strong base using a pH meter alongside the indicator. This will establish the precise pH at which the color change occurs, confirming its suitability for a specific type of titration.

-

Indicator Concentration: The amount of indicator added should be minimal (2-3 drops) to avoid influencing the titration results due to its own acidic or basic properties.

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the indicator powder in a well-ventilated area or a fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

-

Ethanol is flammable; keep the indicator solution away from open flames and ignition sources.

References

Application Notes and Protocols for the Spectrophotometric Determination of Metal Ions using Pyridine-Azo Dyes

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the spectrophotometric determination of metal ions using pyridine-azo dyes. Due to the limited availability of specific analytical data for Pyridine-3-azo-p-dimethylaniline, this guide focuses on its well-documented isomer, Pyridine-2-azo-p-dimethylaniline (PADA) . PADA is a sensitive chromogenic reagent that forms stable, colored complexes with a variety of metal ions, making it suitable for their quantitative determination in aqueous solutions. The principles and methods described herein for PADA can serve as a foundational guide for developing similar applications with other pyridine-azo dyes, including the 3-pyridyl isomer, though specific parameters would require empirical determination.

Pyridine-azo dyes, such as PADA, are organic compounds characterized by a pyridine ring linked to an aromatic amine through an azo group (-N=N-). This structure allows them to act as bidentate or tridentate ligands, forming stable chelate complexes with metal ions. The formation of these metal-ligand complexes results in a significant shift in the maximum absorption wavelength (λmax) towards the visible region of the electromagnetic spectrum, accompanied by an increase in molar absorptivity. This change in color intensity is directly proportional to the concentration of the metal ion, forming the basis of spectrophotometric analysis as described by the Beer-Lambert Law.

Quantitative Data Summary

The spectrophotometric determination of metal ions using Pyridine-2-azo-p-dimethylaniline (PADA) is based on the formation of colored complexes. The stability and spectral characteristics of these complexes are crucial for the sensitivity and selectivity of the analytical method. The stability of 1:1 metal-PADA chelates has been found to follow the order: Cu > Hg > Ni > Co > Zn > Mn > Ca, Mg.[1]

| Metal Ion | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Linear Range (Beer's Law) | Limit of Detection (LOD) | Notes |

| Ni(II) | Not Specified | ~32,000[2] | Not Specified | Not Specified | The complex formation is subject to catalysis in micellar media. |

| Au(III) | ~633[3] | Not Specified | Not Specified | Not Specified | The reaction kinetics are pH and chloride dependent. |

| Other Metals (Hg, Co, Zn, Mn) | Not Specified | Not Specified | Not Specified | Not Specified | Stability constants have been determined, indicating potential for spectrophotometric methods. |

Note: The lack of extensive, recent quantitative data for PADA highlights a research gap. The provided data should be used as a reference, and it is recommended to empirically determine these parameters for specific analytical applications.

Experimental Protocols

The following are generalized protocols for the spectrophotometric determination of metal ions using PADA. These should be adapted and optimized for the specific metal ion and sample matrix.

Protocol 1: Preparation of Reagents

-

PADA Stock Solution (e.g., 1 x 10⁻³ M):

-

Accurately weigh an appropriate amount of Pyridine-2-azo-p-dimethylaniline.

-

Dissolve the solid in a small amount of ethanol or methanol.

-

Quantitatively transfer the solution to a volumetric flask of the desired volume.

-

Dilute to the mark with deionized water.

-

Store the solution in a dark, cool place.

-

-

Metal Ion Standard Stock Solution (e.g., 1000 ppm):

-

Use a commercially available certified standard solution or prepare from a high-purity metal salt.

-

To prepare from a salt, accurately weigh the required amount of the salt.

-

Dissolve in a minimal amount of deionized water, adding a few drops of an appropriate acid (e.g., HNO₃ or HCl) to prevent hydrolysis.

-

Quantitatively transfer to a volumetric flask and dilute to the mark with deionized water.

-

-

Buffer Solution:

-

Prepare a buffer solution to maintain the optimal pH for complex formation. The choice of buffer will depend on the specific metal ion being analyzed. Acetate, phosphate, or borate buffers are commonly used.

-

Protocol 2: Determination of Optimal Wavelength (λmax)

-

Pipette a known volume of the metal ion standard solution into a beaker or flask.

-

Add an excess of the PADA solution to ensure complete complexation.

-

Add the appropriate buffer solution to adjust the pH to the optimal range.

-

Dilute the solution to a known volume with deionized water.

-

Prepare a reagent blank containing all components except the metal ion standard.

-

Using a spectrophotometer, scan the absorbance of the metal-PADA complex solution from approximately 400 nm to 700 nm, using the reagent blank as the reference.

-

The wavelength at which the maximum absorbance is observed is the λmax for the specific metal-PADA complex.

Protocol 3: Construction of a Calibration Curve

-

Prepare a series of standard solutions of the metal ion with decreasing concentrations by serial dilution of the stock solution.

-

Into a set of volumetric flasks, add a known volume of each standard solution.

-

To each flask, add an excess of the PADA solution and the buffer solution.

-

Dilute each solution to the mark with deionized water and mix well.

-

Prepare a reagent blank containing PADA and buffer, but no metal ion.

-

Measure the absorbance of each standard solution at the predetermined λmax, using the reagent blank to zero the spectrophotometer.

-

Plot a graph of absorbance versus the concentration of the metal ion. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert Law.

Protocol 4: Analysis of an Unknown Sample

-

Prepare the unknown sample by dissolving it in an appropriate solvent and diluting it to a concentration expected to fall within the linear range of the calibration curve.

-

Treat the sample solution in the same manner as the standard solutions, by adding PADA and the buffer solution.

-

Measure the absorbance of the sample at the λmax.

-

Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve or by using the equation of the line obtained from the linear regression of the calibration data.

Visualizations

Caption: General workflow for the spectrophotometric determination of metal ions.

Caption: Complex formation reaction between a metal ion and PADA.

References

Application Notes and Protocols: Synthesis of Pyridine-3-azo-p-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Pyridine-3-azo-p-dimethylaniline, a heterocyclic azo dye. Azo dyes are a significant class of organic compounds characterized by the presence of an azo group (-N=N-) and are widely used in various industries, including textiles, printing, and pharmaceuticals.[1][2][3] Pyridine-containing azo dyes, in particular, have garnered interest in medicinal chemistry due to their potential as antifungal, anti-inflammatory, and anticancer agents.[4][5][6]

The synthesis of this compound is typically achieved through a two-step diazotization-coupling reaction.[1] This process involves the diazotization of 3-aminopyridine followed by the coupling of the resulting diazonium salt with N,N-dimethylaniline.[7] This document outlines the synthetic protocol, key reaction parameters, and available characterization data.

Reaction Mechanism and Workflow